molecular formula C18H20ClNO2 B11953307 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide CAS No. 853311-57-6

3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide

Cat. No.: B11953307
CAS No.: 853311-57-6
M. Wt: 317.8 g/mol
InChI Key: BQFXQLKKTKFJSQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide is an organic compound with a complex structure that includes a chloro group, diethylphenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,6-diethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(2,6-diethylphenyl)-4-hydroxybenzamide.

    Reduction: Formation of N-(2,6-diethylphenyl)-4-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific

Properties

CAS No.

853311-57-6

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C18H20ClNO2/c1-4-12-7-6-8-13(5-2)17(12)20-18(21)14-9-10-16(22-3)15(19)11-14/h6-11H,4-5H2,1-3H3,(H,20,21)

InChI Key

BQFXQLKKTKFJSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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